Cytotoxic Activity Against Human Tumor Cell Lines: Copper Undecylenate Exhibits Sub-Millimolar IC50 Values Not Shared by Zinc Undecylenate
Copper undecylenate demonstrates dose-dependent cytotoxicity against a panel of human tumor cell lines with IC50 values in the sub-millimolar range. In contrast, zinc undecylenate is not reported to possess intrinsic anticancer cytotoxicity; its biological role is restricted to antifungal and dermatological applications. This represents a non-overlapping bioactivity profile driven by the copper(II) cation .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa: 0.9862 mM; A549: 0.3751 mM; Jurkat: 0.5782 mM; U937: 0.2893 mM (48 h, MTT assay) |
| Comparator Or Baseline | Zinc undecylenate: No established cytotoxic IC50 values against human cancer cell lines available in the peer-reviewed literature. |
| Quantified Difference | Target compound shows quantifiable multi-cell-line cytotoxicity, whereas the zinc analog displays no comparable anticancer activity. No numerical IC50 comparison is possible due to absence of zinc undecylenate data in this context. |
| Conditions | Human tumor cell lines HeLa (cervical), A549 (lung), Jurkat (T-cell leukemia), U937 (histiocytic lymphoma); 48 h exposure . |
Why This Matters
For oncology or organometallic drug discovery programs, copper undecylenate provides a bioactive copper(II) scaffold with quantifiable cytotoxicity, whereas zinc undecylenate is not a functional substitute.
